Superior Pd-Catalyzed Cyclization Yield of 2-Iodobenzoate vs. 2-Bromobenzoate
In a palladium-catalyzed intramolecular biaryl-coupling reaction for the synthesis of 6H-dibenzo[b,d]pyran-6-one, the 2-iodobenzoate precursor delivered a high yield, while the corresponding 2-bromobenzoate and 2-triflate precursors gave 'poorer yields' under a range of similar conditions [1]. The optimal yield for the 2-iodobenzoate was 84% under conditions using Pd(OAc)2, no ligand, and NaOAc in refluxing DMF [1]. This demonstrates the essential nature of the iodo-substituent for reaction success.
| Evidence Dimension | Yield of intramolecular biaryl coupling to 6H-dibenzo[b,d]pyran-6-one |
|---|---|
| Target Compound Data | 84% (optimized yield) |
| Comparator Or Baseline | 2-Bromobenzoate and 2-Triflate precursors |
| Quantified Difference | Yields are qualitatively described as 'poorer' for the comparators; quantitative yields for comparators not reported, highlighting the necessity of the iodide for viable synthesis. |
| Conditions | Pd(OAc)2, no ligand, NaOAc, refluxing DMF |
Why This Matters
This data directly informs procurement: selecting 2-iodobenzoate is critical for achieving high yields in specific heterocyclic core formations, where bromo-analogs fail.
- [1] Williams, A. C.; Camp, N. Science of Synthesis, 2003, 14, 583. (Section 14.4.8.1.1.3.1.1.4). View Source
